3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid
CAS No.: 1993016-94-6
Cat. No.: VC4964899
Molecular Formula: C16H16O6S
Molecular Weight: 336.36
* For research use only. Not for human or veterinary use.
![3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid - 1993016-94-6](/images/structure/VC4964899.png)
Specification
CAS No. | 1993016-94-6 |
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Molecular Formula | C16H16O6S |
Molecular Weight | 336.36 |
IUPAC Name | 3-ethoxy-4-(4-methylphenyl)sulfonyloxybenzoic acid |
Standard InChI | InChI=1S/C16H16O6S/c1-3-21-15-10-12(16(17)18)6-9-14(15)22-23(19,20)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18) |
Standard InChI Key | AFOWGOJHTGVKIA-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid (IUPAC name: 3-ethoxy-4-[(4-methylbenzene)sulfonyloxy]benzoic acid) belongs to the class of substituted benzoic acids. Its molecular formula is C₁₆H₁₆O₆S, with a molecular weight of 360.36 g/mol. The structure comprises:
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A benzoic acid core with a carboxylic acid group at position 1.
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An ethoxy (-OCH₂CH₃) substituent at position 3.
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A 4-methylphenylsulfonyloxy (-OSO₂C₆H₄CH₃) group at position 4.
The sulfonyloxy group introduces steric bulk and polar characteristics, while the ethoxy group enhances lipophilicity. This combination creates a molecule with balanced solubility in polar aprotic solvents and moderate organic media .
Spectroscopic Characterization
While experimental data for this exact compound are scarce, analogous sulfonated benzoic acids exhibit distinct spectral features:
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¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, with methyl groups from the 4-methylphenyl moiety appearing as singlets near δ 2.4 ppm. The ethoxy group’s methylene protons split into a quartet (δ 3.5–3.7 ppm), while its methyl group appears as a triplet near δ 1.3 ppm .
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IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch of carboxylic acid), 1350–1370 cm⁻¹ (asymmetric S=O stretch), and 1150–1170 cm⁻¹ (symmetric S=O stretch).
Table 1: Comparative Physicochemical Properties of Related Benzoic Acid Derivatives
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 3-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid likely follows a multi-step protocol derived from methods used for analogous sulfonated benzoates :
Step 1: Protection of Benzoic Acid
Methyl or ethyl esters are typically employed to protect the carboxylic acid group during subsequent reactions. For example, methyl salicylate serves as a common starting material for introducing substituents at the 3- and 4-positions .
Step 2: Sulfonylation at Position 4
Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) installs the sulfonyloxy group. This step often requires anhydrous conditions and polar aprotic solvents like acetonitrile or tetrahydrofuran :
Step | Reagents/Conditions | Yield (%) | Reference |
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Sulfonylation | TsCl, Et₃N, CH₃CN, 40–45°C, 12 h | 98 | |
Ethoxylation | K₂CO₃, C₂H₅I, DMF, 80°C, 24 h | 75 | |
Ester Hydrolysis | 6M HCl, reflux, 6 h | 90 |
Catalytic Cross-Coupling Innovations
Recent advances in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could streamline the synthesis. For instance, aryl boronic acids may replace traditional nucleophilic agents, improving regioselectivity :
Physicochemical and Biological Properties
Solubility and Stability
The compound’s solubility profile is critical for formulation:
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Aqueous Solubility: <1 mg/mL in pure water due to hydrophobic aryl groups.
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Organic Solvents: Soluble in DMSO (50 mg/mL), DMF, and dichloromethane.
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Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades via hydrolysis of the sulfonate ester under strongly acidic or basic conditions .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs). Sulfonate esters are pivotal in prodrug strategies to enhance bioavailability .
Materials Science
In polymer chemistry, the sulfonyloxy group facilitates covalent bonding to metal oxides (e.g., TiO₂, SiO₂), enabling hybrid material synthesis for catalytic applications.
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